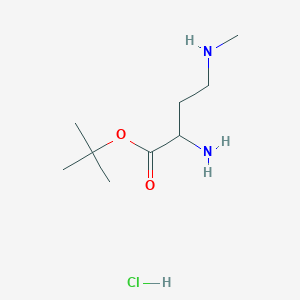
Tert-butyl 2-amino-4-(methylamino)butanoate;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Propamocarb hydrochloride is synthesized through a series of chemical reactions involving the esterification of carbamic acid with propyl and dimethylamino groups . The reaction conditions typically involve the use of solvents such as methanol or acetone and catalysts to facilitate the esterification process .
Industrial Production Methods
In industrial settings, propamocarb hydrochloride is produced using large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures to ensure high yield and purity . The final product is then purified through crystallization and filtration processes to obtain the desired white crystalline solid .
化学反应分析
Types of Reactions
Propamocarb hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of propamocarb hydrochloride can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
科学研究应用
Propamocarb hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of carbamate chemistry and fungicide mechanisms.
Biology: It is used to study the effects of fungicides on plant pathogens and their biochemical pathways.
Medicine: Research is ongoing to explore its potential use in treating fungal infections in humans.
作用机制
Propamocarb hydrochloride exerts its effects by inhibiting the growth of mycelium, the formation of sporangia, and the germination of spores in fungal pathogens . It achieves this by disrupting the biochemical synthesis of phospholipids and fatty acids in the cell membrane of the pathogens . This disruption leads to the death of the fungal cells and prevents the spread of the disease .
相似化合物的比较
Similar Compounds
Some compounds similar to propamocarb hydrochloride include:
Carbaryl: Another carbamate fungicide with similar properties but different molecular structure.
Benomyl: A systemic fungicide with a different mode of action but similar applications in agriculture.
Uniqueness
Propamocarb hydrochloride is unique due to its specific mode of action, which targets the biochemical synthesis pathways in fungal pathogens . This makes it highly effective against a broad spectrum of fungal diseases and reduces the likelihood of resistance development .
属性
分子式 |
C9H21ClN2O2 |
|---|---|
分子量 |
224.73 g/mol |
IUPAC 名称 |
tert-butyl 2-amino-4-(methylamino)butanoate;hydrochloride |
InChI |
InChI=1S/C9H20N2O2.ClH/c1-9(2,3)13-8(12)7(10)5-6-11-4;/h7,11H,5-6,10H2,1-4H3;1H |
InChI 键 |
FQTJJNCSGBMJGN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)C(CCNC)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


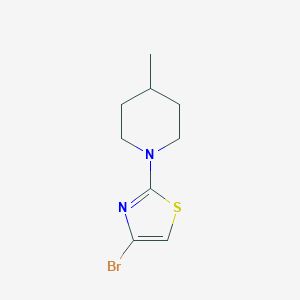
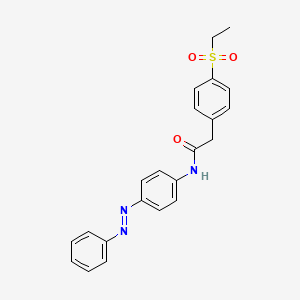
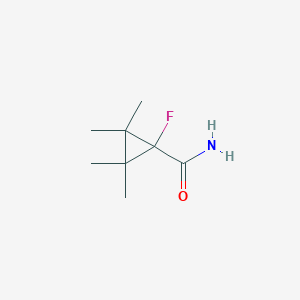


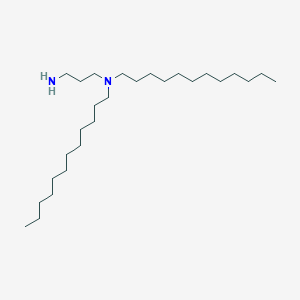

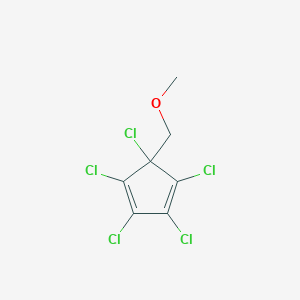
![Ethyl [(5,7-diiodoquinolin-8-yl)oxy]acetate](/img/structure/B14130979.png)
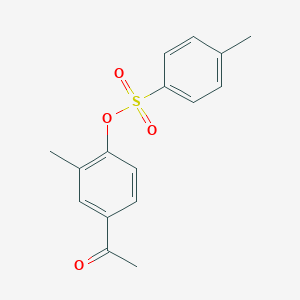
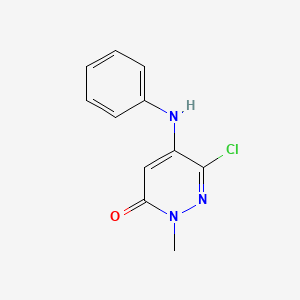


![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B14131005.png)
